1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the methoxyimino group. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the diol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-ylboronic acid: Shares a similar indene structure but with a boronic acid group instead of a pyridine ring.
[(1E)-1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]boronic acid: Another related compound with a boronic acid group.
Uniqueness
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is unique due to its combination of an indene moiety with a pyridine ring and a diol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3 |
InChI Key |
CSJXMGWIFCRNGY-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.